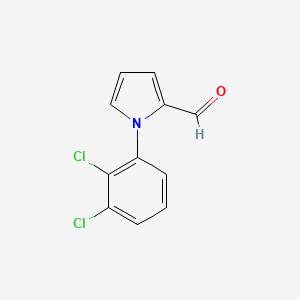

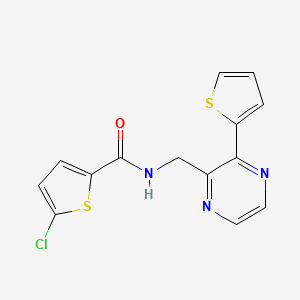

1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist .

Synthesis Analysis

A preparation method of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves carrying out a cyclization reaction with 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .Molecular Structure Analysis

The molecular formula for 1-(2,3-Dichlorophenyl)piperazine hydrochloride is C10H12Cl2N2 · HCl . The molecular weight is 267.58 .Chemical Reactions Analysis

The synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Innovations in Synthesis Techniques : A study demonstrated the acid-catalyzed ring closures and transformations of certain carbaldehydes, leading to the formation of various complex structures, including dihydrochromeno[3,2-b]azet-2(1H)-ones. This research underlines the versatility of carbaldehyde derivatives in facilitating the synthesis of complex organic compounds (Bertha et al., 1998).

- Supramolecular Chemistry Applications : Another study explored the use of a carbaldehyde derivative as a ligand for coordinating paramagnetic transition metal ions, resulting in the creation of a new cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This highlights the potential for carbaldehyde derivatives in the development of advanced magnetic materials.

Medicinal Chemistry and Pharmacology

- Drug Design and Synthesis : Research into the design and synthesis of new compounds starting from carbaldehyde derivatives has been shown to meet structural prerequisites required for anticonvulsant and analgesic activities. The study emphasizes the role of carbaldehyde derivatives in the development of novel therapeutic agents (Viveka et al., 2015).

Materials Science

- Development of Heterocyclic Compounds : A study on the synthesis of 3-fluoropyrroles from carbaldehyde derivatives showcases an innovative approach toward the creation of fluorinated pyrroles, which are valuable in various applications, including organic electronics and as intermediates in pharmaceutical synthesis (Surmont et al., 2009).

Mecanismo De Acción

Target of Action

The compound 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is structurally similar to the compound 2,3-Dichlorophenylpiperazine , which is a precursor in the synthesis of aripiprazole . Aripiprazole is known to act on dopamine D2 and D3 receptors . Therefore, it is plausible that 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde may also interact with these receptors.

Mode of Action

Based on its structural similarity to 2,3-dichlorophenylpiperazine, it is possible that it acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate .

Pharmacokinetics

Similar compounds like aripiprazole are known to have good bioavailability and are metabolized primarily in the liver .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(11(9)13)14-6-2-3-8(14)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQOAMAPQFMPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)

![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)

![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)

![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)

![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)

![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)